Melphalan flufenamide Melphalan flufenamide Melphalan flufenamide, also known as melflufen or J1, is a prodrug of [melphalan]. Melphalan flufenamide is more readily uptaken by cells than melphalan, and is cleaved to the active metabolite by aminopeptidases. In vitro models show that melphalan is 10 to hundreds of times more potent than melphalan. The increased potency makes melphalan flufenamide a treatment option for patients with relapsed or refractory multiple myeloma who have attempted at least 4 lines of therapy already. Melphalan flufenamide was granted FDA approval on 26 February 2021.. It has since been withdrawn from the market in the wake of the phase 3 OCEAN trial which showed a decrease in overall survival in comparison to standard treatment with [pomalidomide] and [dexamethasone] despite superior progression-free survival.
Melphalan flufenamide is an Alkylating Drug. The mechanism of action of melphalan flufenamide is as an Alkylating Activity.
Melphalan Flufenamide is a peptide-drug conjugate composed of a peptide conjugated, via an aminopeptidase-targeting linkage, to the alkylating agent melphalan, with potential antineoplastic and anti-angiogenic activities. Upon administration, the highly lipophilic melphalan flufenamide penetrates cell membranes and enters cells. In aminopeptidase-positive tumor cells, melphalan flufenamide is hydrolyzed by peptidases to release the hydrophilic alkylating agent melphalan. This results in the specific release and accumulation of melphalan in aminopeptidase-positive tumor cells. Melphalan alkylates DNA at the N7 position of guanine residues and induces DNA intra- and inter-strand cross-linkages. This results in the inhibition of DNA and RNA synthesis and the induction of apoptosis, thereby inhibiting tumor cell proliferation. Peptidases are overexpressed by certain cancer cells. The administration of melphalan flufenamide allows for enhanced efficacy and reduced toxicity compared to melphalan.
Brand Name: Vulcanchem
CAS No.: 380449-51-4
VCID: VC0534947
InChI: InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N
Molecular Formula: C24H30Cl2FN3O3
Molecular Weight: 498.4 g/mol

Melphalan flufenamide

CAS No.: 380449-51-4

Cat. No.: VC0534947

Molecular Formula: C24H30Cl2FN3O3

Molecular Weight: 498.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Melphalan flufenamide - 380449-51-4

Specification

CAS No. 380449-51-4
Molecular Formula C24H30Cl2FN3O3
Molecular Weight 498.4 g/mol
IUPAC Name ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate
Standard InChI InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1
Standard InChI Key YQZNKYXGZSVEHI-VXKWHMMOSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N
SMILES CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N
Appearance Solid powder

Introduction

Mechanism of Action

Prodrug Design and Cellular Uptake

Melphalan flufenamide’s lipophilic structure enables rapid passive diffusion into cells, bypassing transporters associated with melphalan resistance . Once intracellular, it is hydrolyzed by aminopeptidases (e.g., aminopeptidase N) and esterases into hydrophilic metabolites, including melphalan and desethyl-melflufen . These enzymes are overexpressed in myeloma cells, creating a tumor-selective activation mechanism .

Alkylation and DNA Damage

The released alkylators form DNA crosslinks at guanine N-7 and adenine N-3 positions, inducing double-strand breaks and apoptosis . Preclinical studies demonstrate melphalan flufenamide’s 50-fold greater potency than melphalan in myeloma cell lines, attributed to higher intracellular alkylator concentrations . It also overcomes resistance mechanisms such as p53 deficiency and proteasome inhibitor refractoriness .

Antiangiogenic and Metastatic Effects

In vitro models suggest additional antiangiogenic properties, inhibiting vascular endothelial growth factor (VEGF) secretion and reducing tumor vascularization . Metastatic suppression has been observed in xenograft models, though clinical relevance remains under investigation .

Pharmacokinetics and Metabolism

Absorption and Distribution

Following intravenous administration, melphalan flufenamide exhibits rapid distribution into blood cells, with peak cellular concentrations occurring within 1 minute . Plasma concentrations of melphalan peak 25 minutes post-infusion, reflecting gradual efflux from cells . Population pharmacokinetic modeling indicates a mean clearance of 22.4 L/h and a volume of distribution of 51.3 L .

Metabolism and Elimination

The prodrug undergoes extensive hydrolysis in cells, with desethyl-melflufen and melphalan as primary metabolites . Renal excretion accounts for <10% of elimination, necessitating dose adjustments in severe renal impairment (eGFR <30 mL/min) . The terminal half-life of melphalan is approximately 75 minutes .

Clinical Efficacy and Trial Data

Phase I/II Studies

The O-12-M1 trial established a maximum tolerated dose of 40 mg every 28 days, with an ORR of 31% in RRMM patients . Hematologic toxicities were dose-limiting, prompting protocol amendments to extend treatment cycles .

Phase II HORIZON Trial

In 157 RRMM patients (median 5 prior lines), melphalan flufenamide-dexamethasone achieved an ORR of 29% and median progression-free survival (PFS) of 4.2 months . Subgroup analysis of triple-class refractory patients (n=55) showed an ORR of 24% . These results supported accelerated FDA approval in February 2021 .

Phase III OCEAN Trial

Regulatory Status and Market History

U.S. Approval and Withdrawal

The FDA granted accelerated approval in February 2021 based on HORIZON data but revoked it in October 2021 following OCEAN survival concerns .

EU Conditional Approval

In December 2023, the European Medicines Agency approved Pepaxti® for RRMM patients after ≥3 prior lines, contingent upon ongoing safety monitoring .

Future Directions and Ongoing Research

Amyloid Light-Chain Amyloidosis

A multinational phase I trial (NCT04844282) is evaluating melphalan flufenamide in amyloidosis, leveraging its targeted cytotoxicity .

Combination Therapies

The ANCHOR trial demonstrated promising activity with daratumumab-dexamethasone (ORR=70%, PFS=11.5 months) . Ongoing studies explore combinations with CD38-targeted therapies and proteasome inhibitors .

Biomarker-Driven Patient Selection

Research focuses on identifying aminopeptidase overexpression as a predictive biomarker, potentially enriching for responders .

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